N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
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Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-HIV Activity
Research has synthesized a new series of naphthalene derivatives, demonstrating their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. These compounds were synthesized via a series of reactions starting from a naphthalene-derived glycine derivative, showing promising antiviral agent development potential (Hamad et al., 2010).
Anti-Parkinson’s Screening
A study focused on synthesizing novel 2-(naphthalen-1-yl)- N -[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to evaluate their anti-Parkinson's activity. The compounds showed significant free radical scavenging activity, which correlated with their potential in anti-Parkinson's pharmacology (Gomathy et al., 2012).
Anticancer Potential
Several studies have synthesized and evaluated naphthalene derivatives, including N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamides, for their anticancer potential. These compounds have shown significant activity against various cancer cell lines, suggesting their role as potential anticancer agents (Ekrek et al., 2022).
Antiprotozoal and Cytotoxic Activities
Naphthalene derivatives have been investigated for their antiprotozoal and cytotoxic activities. Chemical investigation of certain plants led to the isolation of naphthalene derivatives with moderate activity against protozoan parasites and displayed cytotoxicity towards specific cell lines, highlighting their potential in treating protozoal infections and their cytotoxic effects (Ganapaty et al., 2006).
Dyeing Performance
Research into the synthesis of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, achieved by reacting 2-amino-5-methyl-1,3,4-thiadiazole with suitable solvents and further processing, led to the production of acid dyes. These dyes were tested for their performance on nylon fabric, demonstrating the application of these derivatives in the textile industry (Malik et al., 2018).
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11(2)16-19-20-17(23-16)18-15(21)10-22-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMDBZWJNGAJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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